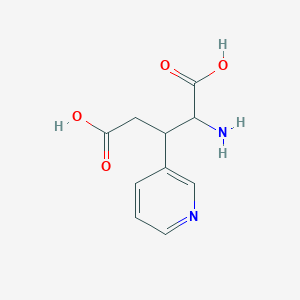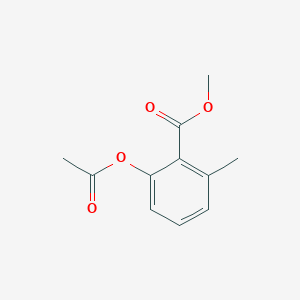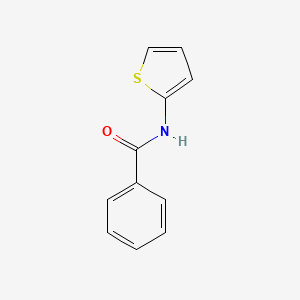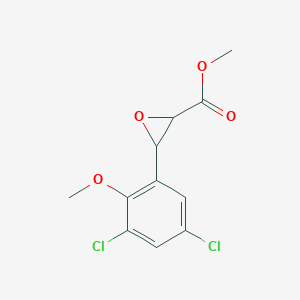![molecular formula C10H9F3N2S B14003493 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by cyclization to form the imidazolidine-2-thione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2-thione derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in treating infections and as an anti-HIV agent.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other imidazolidine-2-thione derivatives .
Eigenschaften
Molekularformel |
C10H9F3N2S |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
InChI-Schlüssel |
IMGHHPBKJUIEHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)



![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)

![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)


![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
